2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran

Lipophilicity Drug Design ADME Prediction

2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran is a synthetic nitroalkenyl-furan small molecule with the molecular formula C20H17NO3 and an exact mass of 319.121 Da. It belongs to the 2-nitroethenyl-5-phenylfuran class and features a characteristic 3,5-dimethylphenyl substitution at the β-position of the exocyclic double bond.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 918429-40-0
Cat. No. B15170452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran
CAS918429-40-0
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-])C
InChIInChI=1S/C20H17NO3/c1-14-10-15(2)12-17(11-14)19(21(22)23)13-18-8-9-20(24-18)16-6-4-3-5-7-16/h3-13H,1-2H3
InChIKeyJRTWRYZPKOCFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran (CAS 918429-40-0): Physicochemical Identity and Research-Grade Characterization


2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran is a synthetic nitroalkenyl-furan small molecule with the molecular formula C20H17NO3 and an exact mass of 319.121 Da . It belongs to the 2-nitroethenyl-5-phenylfuran class and features a characteristic 3,5-dimethylphenyl substitution at the β-position of the exocyclic double bond. The compound has been crystallographically characterized and is commercially available from specialty chemical suppliers for use as a research tool or synthetic intermediate [1].

Procurement Risk: Why Generic 2-Nitroethenyl-5-phenylfurans Cannot Substitute for CAS 918429-40-0


The 2-nitroethenyl-5-phenylfuran scaffold is highly sensitive to substituent effects at the β-position of the exocyclic double bond. Even minor alterations—such as replacing the 3,5-dimethylphenyl group with a 4-methylphenyl, 4-methoxyphenyl, bromo, or naphthyl group—produce large shifts in lipophilicity (ΔLogP > 0.5–1.4), polar surface area, and crystalline packing . These differences directly impact solubility, membrane permeability, and solid-state stability, making each analog a distinct chemical entity. Additionally, the compound's orthorhombic Pna21 crystal lattice, confirmed via single-crystal X-ray diffraction, is unique among structurally characterized analogs [1]. Substitution with a generic alternative therefore alters critical physicochemical and solid-state properties, potentially compromising experimental reproducibility.

Quantitative Differentiation Guide: 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran vs. Closest Analogs


Lipophilicity (LogP) Differentiation from the 4-Methoxyphenyl and Bromo Analogs

The target compound exhibits a LogP of 5.86140, which is 0.608 units higher than the 4-methoxyphenyl analog (LogP 5.25320) and 1.422 units higher than the bromo analog (LogP 4.43980) . For the naphthyl analog, the target compound is 0.536 units lower . This intermediate lipophilicity positions it between esters and highly lipophilic polyaromatics, influencing its predicted membrane partitioning.

Lipophilicity Drug Design ADME Prediction

Polar Surface Area and Drug-Likeness: Advantage Over the 4-Methoxyphenyl Analog

The target compound has a topological polar surface area (tPSA) of 58.96 Ų, which is identical to the naphthyl and bromo analogs but 9.23 Ų lower than the 4-methoxyphenyl analog (PSA 68.19 Ų) . A tPSA below 60 Ų is generally associated with favorable oral absorption, whereas the 4-methoxy analog exceeds this threshold.

Polar Surface Area Membrane Permeability Drug-Likeness

Crystal-Packing Differentiation: Orthorhombic Pna21 vs. Monoclinic and Triclinic Analogs

Single-crystal X-ray diffraction reveals that the target compound crystallizes in the orthorhombic space group Pna21 with unit-cell parameters a=32.369(3) Å, b=17.9136(14) Å, c=5.4982(5) Å [1]. In a head-to-head characterization within the same thesis, the structurally related C14H12FNO2 analog adopts a monoclinic I2/a lattice (a=25.831(12) Å, b=7.023(2) Å, c=13.216(8) Å), while the C14H12N2O5 analog is triclinic P-1 [1].

Solid-State Chemistry Crystallography Formulation Stability

Molecular Weight and Exact Mass: Differentiation from Simpler 2-Nitroethenyl-5-phenylfuran Analogs

The target compound has a molecular weight of 319.35 g·mol⁻¹ and an exact mass of 319.121 Da, significantly higher than the bromo analog (294.10 g·mol⁻¹) and the unsubstituted 2-(2-nitroethenyl)-5-phenylfuran (~215 g·mol⁻¹) . This mass difference reflects the added 3,5-dimethylphenyl substituent.

Molecular Weight Exact Mass Dosage Calculation

High-Value Application Scenarios for 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran


Medicinal Chemistry: Lead Optimization and SAR Studies on Nitroalkenyl Furans

The compound's intermediate LogP (5.86) and moderate PSA (58.96 Ų) make it a suitable scaffold for exploring structure–activity relationships (SAR) around the nitroethenyl-furan core. Its 3,5-dimethylphenyl substituent provides a distinct steric and electronic profile compared to the 4-methoxyphenyl, bromo, and naphthyl analogs . Researchers can systematically evaluate how the substitution pattern affects target binding, cellular permeability, and metabolic stability by using this compound as a comparator in parallel SAR series [1].

Solid-State Formulation Development and Polymorph Screening

The compound's well-defined orthorhombic crystal lattice (space group Pna21), fully characterized by single-crystal X-ray diffraction, provides a baseline for solid-state development . Unlike its monoclinic and triclinic analogs, its distinct packing may confer differences in solubility and dissolution rate. This makes it a candidate for polymorph screening studies and solubility-enhancement formulation approaches where crystalline form dictates bioavailability.

Biophysical and ADME Assays Requiring Precise Lipophilicity Control

With a LogP of 5.86, the compound occupies a narrow lipophilicity window that is often desirable for balancing passive permeability with aqueous solubility. Its higher LogP compared to the bromo analog (ΔLogP +1.42) and lower LogP versus the naphthyl analog (ΔLogP −0.54) allow researchers to titrate lipophilicity effects in PAMPA, Caco-2, or MDCK permeability assays without introducing additional heteroatom effects .

Synthetic Chemistry: Intermediate for Diversification via Suzuki–Miyaura Coupling

The 3,5-dimethylphenyl group is a robust aryl substituent amenable to further functionalization. As documented by suppliers, the compound can be synthesized via Suzuki–Miyaura coupling , and its aryl bromide or pinacol boronate derivatives may serve as versatile intermediates for library synthesis. Its higher molecular weight and distinct substitution pattern differentiate it from simpler 2-nitroethenyl-5-phenylfuran starting materials [1].

Quote Request

Request a Quote for 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.